![molecular formula C15H11F3O4 B8166482 Methyl 6-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166482.png)
Methyl 6-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is a compound that features a trifluoromethoxy group, which is known for its unique physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate typically involves the introduction of the trifluoromethoxy group through a trifluoromethoxylation reaction. This can be achieved using various reagents and catalysts. One common method involves the use of 1,1-dibromo-2-(trifluoromethoxy)alkenes, which can be further modified by transition-metal catalyzed cross-coupling reactions with terminal alkyne, arylboronic acids, and thiophenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Scientific Research Applications
Methyl 6-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxy-2’-(difluoromethoxy)-[1,1’-biphenyl]-3-carboxylate
- Methyl 6-hydroxy-2’-(methoxy)-[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 6-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-hydroxy-3-[2-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)9-6-7-12(19)11(8-9)10-4-2-3-5-13(10)22-15(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUZKONSHFTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
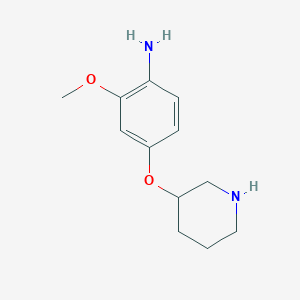
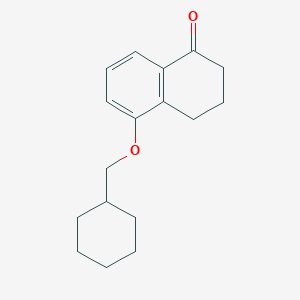
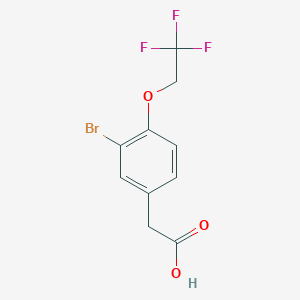
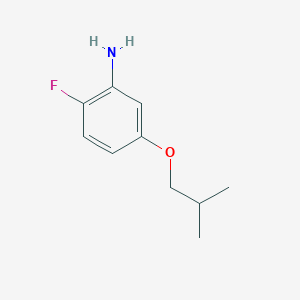
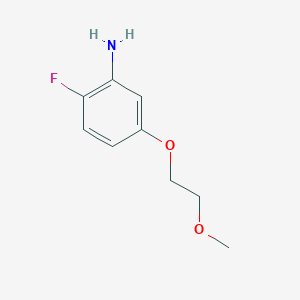
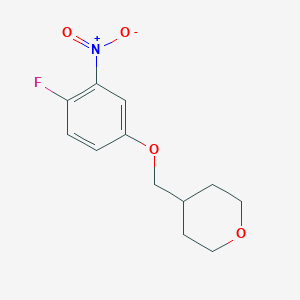
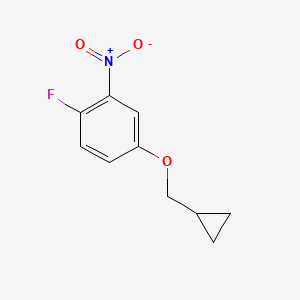
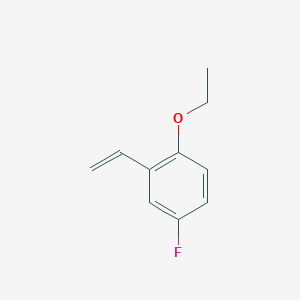
![Methyl 6-(benzyloxy)-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166475.png)
![Methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166480.png)
![Methyl 6-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166489.png)
![Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166498.png)
![Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166505.png)
![Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166513.png)
